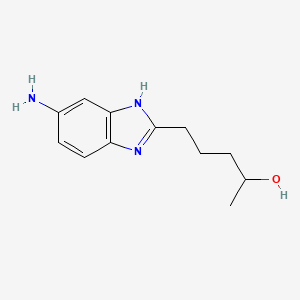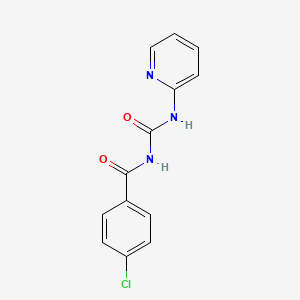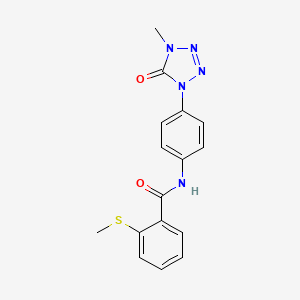![molecular formula C19H22Cl2N4O4S B2812517 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1323432-08-1](/img/structure/B2812517.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance that can be identified by its unique molecular structure . It contains several functional groups, including a benzo[d]thiazol-2-yl group, a morpholinoethyl group, and an isoxazole-5-carboxamide group . The compound also contains a chlorine atom and a methoxy group attached to the benzo[d]thiazol-2-yl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other reagents . The intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The benzo[d]thiazol-2-yl group is a heterocyclic aromatic ring system, which is known to contribute to the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces . The morpholinoethyl group and the isoxazole-5-carboxamide group are also key components of the molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Analgesic and Anti-inflammatory Agents : A study highlighted the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, indicating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). This research implies that compounds with similar structural features may be explored for their potential in treating inflammation and pain.
Antimicrobial Agents : Research on quinazolinone and thiazolidinone derivatives showed promising in vitro antibacterial and antifungal activities, suggesting that compounds with a thiazole core can be effective against various microbial strains (Desai et al., 2011). This indicates the potential for developing new antimicrobial agents from structurally related compounds.
Gastrokinetic Agents : A series of benzamides, including morpholinyl methyl derivatives, were synthesized and evaluated for their gastrokinetic activity, suggesting potential applications in enhancing gastric emptying (Kato et al., 1992). The presence of a morpholine group and its impact on biological activity could provide insights into the functional attributes of the specified compound.
Serotonin-3 (5-HT3) Receptor Antagonists : Compounds with chloro and methoxy substituents on a benzamide scaffold have been evaluated for 5-HT3 receptor antagonistic activity, highlighting their potential in treating disorders related to serotonin dysfunction (Kuroita et al., 1996). This suggests that compounds with similar structural features might be explored for neurological or psychiatric conditions.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S.ClH/c1-12-11-15(28-22-12)18(25)24(6-5-23-7-9-27-10-8-23)19-21-16-14(26-2)4-3-13(20)17(16)29-19;/h3-4,11H,5-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSKGZKCUYOIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2812435.png)
![N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2812436.png)
![4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2812439.png)
![3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2812440.png)
![[4-Amino-5-[hydroxy(phenyl)methyl]-1,2,4-triazol-3-yl]-phenylmethanol](/img/structure/B2812443.png)


![N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride](/img/structure/B2812449.png)
![2-Phenoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2812451.png)


![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2812456.png)